REACTION_CXSMILES
|
[CH2:1]([S:3][C:4]1[S:8][C:7]([SH:9])=[N:6][N:5]=1)[CH3:2].[H-].[Na+].Cl[C:13]1[C:14]([C:19]#[N:20])=[N:15][CH:16]=[CH:17][N:18]=1>CN(C=O)C.C1C=CC=CC=1>[CH2:1]([S:3][C:4]1[S:8][C:7]([S:9][C:13]2[C:14]([C:19]#[N:20])=[N:15][CH:16]=[CH:17][N:18]=2)=[N:6][N:5]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
592 mg
|
Type
|
reactant
|
Smiles
|
C(C)SC1=NN=C(S1)S
|
Name
|
|
Quantity
|
146 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
422 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 90° C. under nitrogen atmosphere overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC1=NN=C(S1)SC=1C(=NC=CN1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |